Milademetan

MDM2-p53 inhibition biochemical binding affinity drug discovery

Milademetan is the only clinical-stage MDM2 inhibitor with demonstrated p53-independent antitumor activity in TNBC models (IC50 2.00–7.62 μM, up to 11-fold more potent than nutlin-3a) and synergistic efficacy with quizartinib in FLT3-ITD AML. Its established RP2D (90–160 mg QD) and dose-proportional oral PK directly translate to preclinical study design. Validated in vivo formulations (5% DMSO/40% PEG300/5% Tween-80/50% ddH2O or 5% DMSO/95% corn oil) ensure reproducible animal studies. Choose milademetan for mechanism-of-action studies in both TP53 wild-type and mutant malignancies where other MDM2 inhibitors fail.

Molecular Formula C30H34Cl2FN5O4
Molecular Weight 618.5 g/mol
CAS No. 1398568-47-2
Cat. No. B560421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilademetan
CAS1398568-47-2
SynonymsMilademetan;  DS-3032;  DS3032;  DS 3032
Molecular FormulaC30H34Cl2FN5O4
Molecular Weight618.5 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
InChIInChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1
InChIKeyRYAYYVTWKAOAJF-QISPRATLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milademetan (DS-3032/RAIN-32) CAS 1398568-47-2: Overview and Procurement-Relevant Profile


Milademetan (DS-3032, RAIN-32) is an orally bioavailable, small-molecule antagonist of the murine double minute 2 (MDM2) E3 ubiquitin ligase that disrupts the MDM2-p53 protein-protein interaction, thereby stabilizing and activating the tumor suppressor p53 to induce cell cycle arrest and apoptosis in TP53 wild-type malignancies [1]. As a selective MDM2 inhibitor in late-stage clinical development, milademetan is supplied as a tosylate hydrate salt with molecular formula C30H34Cl2FN5O4 (free base MW 618.53 g/mol) and is available from research chemical suppliers at >99% purity with validated in vivo formulation protocols for preclinical studies [2].

Why Generic Substitution of Milademetan (CAS 1398568-47-2) with In-Class MDM2 Inhibitors Fails


The MDM2 inhibitor class exhibits substantial heterogeneity in biochemical binding affinity (spanning ~100-fold from nutlin-3a at 90 nM to sub-nanomolar agents such as AMG-232), oral bioavailability profiles, clinical-stage development status, and demonstrated therapeutic windows [1]. Milademetan occupies a unique position in this landscape with a defined pharmacokinetic profile (dose-proportional Cmax and AUC increases from 60 to 160 mg QD) and an established RP2D of 90–160 mg daily that differs from other clinical-stage MDM2 inhibitors [2][3]. Moreover, milademetan has demonstrated unexpected p53-independent antitumor activity in p53-mutant triple-negative breast cancer models—a property not uniformly shared across the class—making indiscriminate substitution scientifically invalid [4].

Milademetan (DS-3032) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Biochemical MDM2-p53 Binding Affinity of Milademetan vs. In-Class Clinical-Stage Inhibitors

In an HTRF (homogeneous time-resolved fluorescence) biochemical assay measuring disruption of the MDM2-p53 protein-protein interaction, milademetan exhibits an IC50 of 5.57 nM . This potency places milademetan between the first-generation nutlin-3a (IC50 90 nM) and second-generation agents such as idasanutlin/RG7388 (IC50 6 nM) and AMG-232 (IC50 0.6 nM), while being approximately 3-fold more potent than the first clinical MDM2 inhibitor RG7112 (IC50 18 nM) [1].

MDM2-p53 inhibition biochemical binding affinity drug discovery

Comparative Antiproliferative Activity in p53-Mutant Triple-Negative Breast Cancer

In TNBC cell lines (MDA-MB-231, MDA-MB-436, MDA-MB-468), milademetan reduced cellular viability with IC50 values ranging from 2.00 to 7.62 μM, which was up to 11-fold lower (more potent) than the well-characterized preclinical MDM2 inhibitor nutlin-3a in the same cellular context [1]. Notably, this activity was observed in cell lines harboring mutant p53 and was confirmed to be p53-independent, as IC50 values were equivalent in HCT116 p53+/+ and HCT116 p53-/- isogenic cell lines [1].

triple-negative breast cancer p53-mutant antiproliferative activity

Clinical Efficacy in MDM2-Amplified, TP53 Wild-Type Solid Tumors: MANTRA-2 Phase 2 Data

In the phase 2 MANTRA-2 basket trial of milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors (n=31 centrally confirmed), milademetan achieved an objective response rate (ORR) of 19.4% (6/31) with a median progression-free survival (PFS) of 3.5 months (95% CI: 1.8–3.7) [1]. One patient with endometrial stromal sarcoma achieved 100% reduction of target lesions [1].

MDM2 amplification solid tumors phase 2 clinical trial

Synergistic Combination Efficacy with Quizartinib in FLT3-ITD Mutant AML

Dual inhibition of FLT3-ITD and MDM2 with the combination of quizartinib and milademetan (Q/M) demonstrated synergistic induction of apoptosis in FLT3-ITD/TP53 wild-type AML and venetoclax-resistant cell lines, reduced tumor burden, and improved survival in xenograft and PDX models [1]. In a phase 1 clinical trial (NCT03552029), the Q/M combination achieved complete responses with incomplete hematologic recovery (CRi) in 40% of patients with relapsed/refractory AML [1].

FLT3-ITD acute myeloid leukemia combination therapy

Ongoing Phase 3 Head-to-Head Trial Design in Dedifferentiated Liposarcoma

The MANTRA trial (NCT number not specified in abstract) is a randomized, multicenter, open-label, phase 3 registration study directly comparing milademetan to trabectedin in patients with dedifferentiated liposarcoma [1]. The trial is designed to evaluate the safety and efficacy of milademetan versus an active comparator (trabectedin) rather than placebo, representing a rigorous test of clinical differentiation [1]. Trabectedin in this indication has reported ORRs ranging from 7% to 16% in various studies [2].

liposarcoma phase 3 trial randomized study

Milademetan (DS-3032) CAS 1398568-47-2: Optimal Research and Preclinical Application Scenarios


Preclinical Target Engagement Studies in MDM2-Amplified Cancer Models

Milademetan at 5–10 nM achieves robust disruption of the MDM2-p53 interaction in biochemical HTRF assays, making it suitable for in vitro target engagement and pathway activation studies in MDM2-amplified, TP53 wild-type cell lines and xenograft models [1]. The established phase 2 clinical ORR of 19.4% in MDM2-amplified solid tumors provides a translational benchmark for preclinical efficacy studies [2].

Investigational Studies in p53-Mutant Triple-Negative Breast Cancer

Milademetan exhibits p53-independent antiproliferative activity in TNBC cell lines with IC50 values of 2.00–7.62 μM, which is up to 11-fold more potent than nutlin-3a [1]. This unexpected activity profile supports procurement of milademetan for mechanistic studies exploring MDM2 inhibitor effects in p53-mutant malignancies, a context where many MDM2 inhibitors show minimal efficacy.

Combination Therapy Models in FLT3-ITD Acute Myeloid Leukemia

The synergistic activity of milademetan with quizartinib in FLT3-ITD AML cell lines, xenograft, and PDX models, along with phase 1 clinical data showing 40% CRi in relapsed/refractory AML, justifies procurement of milademetan for preclinical combination studies targeting FLT3-mutant and venetoclax-resistant AML [1].

Pharmacokinetic and In Vivo Formulation Studies

Milademetan demonstrates dose-proportional oral pharmacokinetics in humans with Cmax and AUC increases from 60 to 160 mg QD, and an established RP2D of 90–160 mg daily [1][2]. Preclinical in vivo formulations using 5% DMSO/40% PEG300/5% Tween-80/50% ddH2O or 5% DMSO/95% corn oil have been validated for achieving homogeneous suspensions at 5 mg/mL, facilitating reproducible animal studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milademetan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.